4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde
Description
Properties
IUPAC Name |
4-propoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-9-18-15-6-5-13(12-17)10-14(15)11-16-7-3-4-8-16/h5-6,10,12H,2-4,7-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNNQGFQYNPFSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Propoxy Group: The propoxy group is introduced via nucleophilic substitution reactions, often using propyl halides in the presence of a base.
Formation of the Benzaldehyde Core: The benzaldehyde core is synthesized through the oxidation of corresponding benzyl alcohols using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Common industrial methods include:
Batch Reactors: Utilizing controlled temperature and pressure conditions to ensure complete reactions.
Continuous Flow Reactors: Allowing for continuous production with real-time monitoring and adjustments to reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to carboxylic acids using oxidizing agents like KMnO4.
Reduction: The aldehyde group can be reduced to alcohols using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The propoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2 (Hydrogen peroxide)
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)
Substitution: Alkyl halides, bases like NaOH (Sodium hydroxide)
Major Products
Oxidation: 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzoic acid
Reduction: 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Scientific Research Applications
4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring and benzaldehyde core allow it to bind to proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects at Position 3
- This group may also improve BBB penetration compared to aromatic substituents .
- Pyrazol-1-ylmethyl (C14H16N2O2): The pyrazole ring is aromatic and contains two nitrogen atoms, enabling hydrogen-bond acceptor/donor interactions. This may enhance binding to enzymes or receptors with polar active sites, though it could reduce BBB permeability compared to pyrrolidine .
Substituent Effects at Position 4
- Propoxy vs. Isopropoxy : The target compound’s linear propoxy group (-OCH₂CH₂CH₃) confers slightly higher lipophilicity than the branched isopropoxy group (-OCH(CH₃)₂) in analogs. This difference may influence membrane permeability and metabolic stability, as branched ethers are often more resistant to oxidative degradation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde?
- Methodological Answer : The synthesis of benzaldehyde derivatives often involves condensation reactions. For example, 4-benzyloxy-3-methoxybenzaldehyde was prepared via a Schiff base reaction between 2-hydrazinopyridine and the aldehyde precursor under acidic conditions (acetic acid), yielding 91% after purification . Adapting this protocol, researchers can substitute 4-propoxy and pyrrolidinylmethyl groups using analogous nucleophilic or electrophilic reagents. Key parameters include solvent selection (ethanol or DMF), reaction time (1–24 hours), and stoichiometric control of substituents. Purification via vacuum filtration and washing with methanol/water is recommended .
Q. How can researchers characterize this compound using spectroscopic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. For instance, 1H-NMR of similar aldehydes shows characteristic aldehyde proton peaks at δ 10.72 ppm, while aromatic protons appear between δ 6.5–8.1 ppm. Pyrrolidine methylene protons typically resonate at δ 2.5–3.5 ppm . Fourier-Transform Infrared Spectroscopy (FTIR) confirms the aldehyde functional group (C=O stretch at ~1700 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, as demonstrated for derivatives with <1 ppm error .
Q. What strategies ensure compound stability during storage and handling?
- Methodological Answer : Stability is influenced by moisture, light, and temperature. Store the compound in sealed containers under inert gas (argon/nitrogen) at –20°C. Desiccants like silica gel prevent hydrolysis of the aldehyde group. Avoid prolonged exposure to air, as aldehydes can oxidize to carboxylic acids . For handling, use gloveboxes or fume hoods with personal protective equipment (PPE) to minimize degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies in pharmacological activity (e.g., antioxidant vs. anti-inflammatory efficacy) may arise from assay variability or impurity profiles. Standardize bioactivity assays using controls like ascorbic acid (antioxidant) and indomethacin (anti-inflammatory) . Cross-validate purity via HPLC (≥95%) and assess batch-to-batch consistency using 1H-NMR . For structure-activity relationship (SAR) conflicts, synthesize analogs with systematic substituent variations (e.g., replacing propoxy with methoxy) to isolate contributing factors .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?
- Methodological Answer : SAR studies require modular synthesis of derivatives. For example, replace the pyrrolidine group with piperidine or morpholine to assess steric/electronic effects on receptor binding . Biological testing should include dose-response curves (IC₅₀/EC₅₀ determination) and molecular docking to predict interactions with targets like dopamine receptors . Use cheminformatics tools (e.g., QSAR models) to correlate substituent properties (logP, polar surface area) with activity .
Q. How can computational methods predict reactivity or degradation pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations identify reactive sites, such as the aldehyde group’s susceptibility to nucleophilic attack. Molecular dynamics simulations model hydrolysis kinetics under varying pH/temperature conditions . For degradation studies, combine accelerated stability testing (40°C/75% RH) with LC-MS to track byproduct formation .
Q. What advanced analytical techniques resolve purity challenges in complex mixtures?
- Methodological Answer : Hyphenated techniques like LC-HRMS or GC-MS separate and identify impurities. For example, trace oxidation products (e.g., carboxylic acids) can be quantified using reverse-phase HPLC with UV detection at 254 nm . Chiral purity (if applicable) requires chiral stationary phase HPLC or circular dichroism spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
